![molecular formula C9H19NO B13201859 2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
2-[Butyl(methyl)amino]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Butyl(methyl)amino]cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutanes. It is a chiral molecule with two enantiomers, which are mirror images of each other. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane-containing compounds, including 2-[Butyl(methyl)amino]cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires a catalyst, such as a metal complex, and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the [2 + 2] cycloaddition reaction. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified using techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions
2-[Butyl(methyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
科学的研究の応用
2-[Butyl(methyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-[Butyl(methyl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
2-[Butyl(methyl)amino]cyclopropan-1-ol: A similar compound with a three-membered ring instead of four.
2-[Butyl(methyl)amino]cyclopentan-1-ol: A similar compound with a five-membered ring.
Uniqueness
2-[Butyl(methyl)amino]cyclobutan-1-ol is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the two enantiomers can have different biological activities .
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
2-[butyl(methyl)amino]cyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-4-7-10(2)8-5-6-9(8)11/h8-9,11H,3-7H2,1-2H3 |
InChIキー |
DEFFDPOQDVZAJX-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)C1CCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


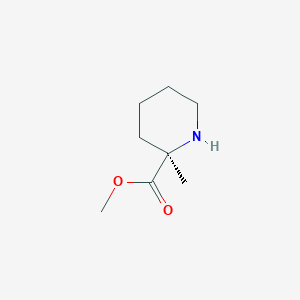

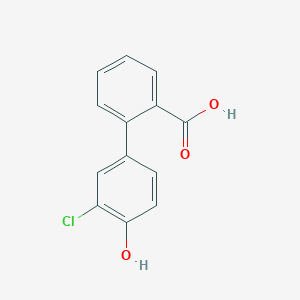

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)
![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)
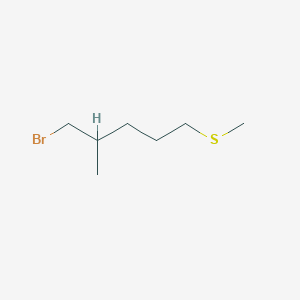
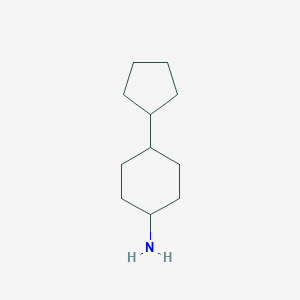
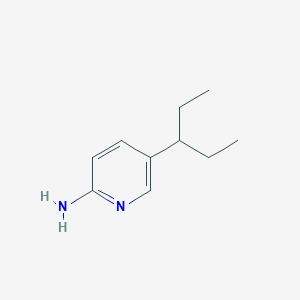
![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
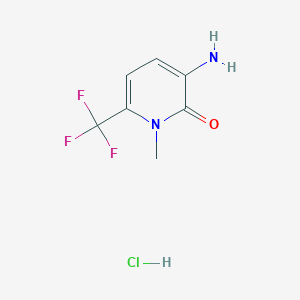
![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
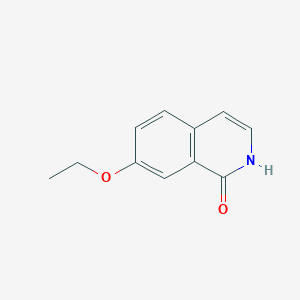
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
